molecular formula C14H12O4 B6396350 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid CAS No. 1251836-95-9

2-(3-Hydroxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6396350
CAS No.: 1251836-95-9
M. Wt: 244.24 g/mol
InChI Key: JCINSRPWYBRTDN-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a hydroxyphenyl group and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

2-(3-hydroxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-11-5-6-12(13(8-11)14(16)17)9-3-2-4-10(15)7-9/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCINSRPWYBRTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688703
Record name 3'-Hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251836-95-9
Record name 3'-Hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons.

Scientific Research Applications

2-(3-Hydroxyphenyl)-5-methoxybenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert vasorelaxant effects by activating endothelial nitric oxide synthase, leading to the release of nitric oxide and subsequent relaxation of blood vessels . This mechanism is partially dependent on the integrity of the endothelium.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid include:

Uniqueness

2-(3-Hydroxyphenyl)-5-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and hydroxy groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

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